molecular formula C8H12N5O6P B1665006 Acyclovir monophosphate CAS No. 66341-16-0

Acyclovir monophosphate

Cat. No. B1665006
CAS RN: 66341-16-0
M. Wt: 305.18 g/mol
InChI Key: KUOAJOVOKFATQE-UHFFFAOYSA-N
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Description

Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is a white, crystalline powder with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV) .


Synthesis Analysis

The synthesis of Acyclovir involves several preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives .


Molecular Structure Analysis

The structure of Acyclovir (9-((2-hydroxyethoxy)methyl)guanine) (ACV) is illustrated in several papers . As an antiviral drug of guanine nucleoside analogues, ACV is one of the most commonly used antiviral drugs all around the world .


Chemical Reactions Analysis

After intracellular uptake, Acyclovir is converted to Acyclovir monophosphate by virally-encoded thymidine kinase . This step does not occur to any significant degree in uninfected cells and thereby lends specificity to the drug’s activity .


Physical And Chemical Properties Analysis

Acyclovir is a BCS class III/IV drug, with low permeability and/or slight water solubility (concentration-dependent) . The maximum solubility in water at 37°C is 2.5 mg/mL . The pka’s of acyclovir are 2.27 and 9.25 .

Scientific Research Applications

Pharmacokinetics and Pharmacology

Acyclovir's greatest activity is against herpes 1 and herpes 2, with varying degrees of effectiveness against other viruses like varicella zoster and Epstein-Barr. Its antiviral process has minimal effect on normal, uninfected cells. In infected cells, acyclovir is phosphorylated into acyclovir monophosphate, which is further converted into diphosphate and triphosphate forms by cellular enzymes. This concentration in infected host cells leads to the inactivation of viral deoxyribonucleic acid (DNA) polymerase (King, 1988).

Mechanism of Action

Acyclovir monophosphate is transformed into a triphosphate form, which acts as a potent inhibitor of herpes virus DNA polymerases, more so than cellular DNA polymerases. The relationship between the amount of acyclovir triphosphate formed and its inhibition constant for viral or cellular DNA polymerase is predictive of its inhibitory activity on DNA replication (Elion, 1983).

HIV-1 Replication Inhibition

Interestingly, acyclovir monophosphate has been found to inhibit HIV-1 replication in CD4+ T cells from cord blood that have undetectable levels of human herpesviruses. This suggests that acyclovir can act as an inhibitor of HIV-1 replication in herpesvirus-negative cells (McMahon et al., 2011).

Application in Local Drug Delivery

Acyclovir monophosphate has been used in iontophoresis for local drug delivery, showing effectiveness against herpes simplex virus lesions in animals and humans. In this application, antiviral iontophoresis with acyclovir monophosphate significantly reduced HSV titers (Gangarosa & Hill, 1995).

Potential for Cancer Treatment

Acyclovir monophosphate has been explored as a potential anticancer drug. Research suggests that when delivered to cancer cells in nanoparticle form, it can induce significant cytotoxicity and apoptosis, demonstrating its potential beyond antiviral applications (Yao et al., 2013).

Dual-Targeted Antivirals

Acyclovir monophosphate derivatives have been studied for their dual-targeted antiviral effects against HIV-1 and HSV-2, representing a new class of antivirals that can independently block the key replicative enzymes of both viruses (Vanpouille et al., 2010).

Phosphorylation by Human Cytomegalovirus Protein

It has been found that the human cytomegalovirus UL97 protein is capable of phosphorylating acyclovir into acyclovir monophosphate, indicating a broader range of virus targeting than previously understood (Talarico et al., 1999).

Safety And Hazards

Acyclovir is contraindicated in patients with a known hypersensitivity to acyclovir or valacyclovir . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the repurposing eligibility of Acyclovir, there are ongoing efforts to develop new salts of this drug with the aim of improving its pharmacokinetic properties . It has also been tested against COVID-19, showing potential to inhibit viral proteases, multiple viral genes expression, and RNA-Dependent RNA Polymerase .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOAJOVOKFATQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984966
Record name 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acyclovir monophosphate

CAS RN

66341-16-0
Record name Acyclovir monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACYCLOVIR PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
777
Citations
J Yao, Y Zhang, S Ramishetti, Y Wang… - Journal of Controlled …, 2013 - Elsevier
Anti-herpes simplex virus (HSV) drug acyclovir (ACV) is phosphorylated by the viral thymidine kinase (TK), but not the cellular TK. Phosphorylated ACV inhibits cellular DNA synthesis …
Number of citations: 40 www.sciencedirect.com
M Macchia, G Antonelli, S Bertini, F Calvani… - Il Farmaco, 2000 - Elsevier
New analogues (compounds 6, 7 and 9) of the mono- (8) and diphosphate (10) bioactive forms of the antiherpes drug acyclovir are described. In compound 6, the monophosphate …
Number of citations: 3 www.sciencedirect.com
GB Elion - The American journal of medicine, 1982 - Elsevier
… to determine which virally induced enzymes might be responsible for the phosphorylation of acyclovir revealed that the first step, the conversion of acyciovir to acyclovir monophosphate …
Number of citations: 459 www.sciencedirect.com
GB Elion - Journal of Antimicrobial Chemotherapy, 1983 - academic.oup.com
… Acyclovir monophosphate is subsequently converted to a triphosphate which is a more potent inhibitor of herpes virus DNA polymerases than of cellular DNA polymerases. The …
Number of citations: 257 academic.oup.com
ER Kern, J Palmer, G Szczech, G Painter… - … Nucleotides & Nucleic …, 2000 - Taylor & Francis
The purpose of these studies was to compare the efficacy of acyclovir monophosphate (ACVMP), acyclovir (ACV), or penciclovir (PCV) against HSV-1 in an orofacial infection of mice …
Number of citations: 13 www.tandfonline.com
KY Hostetler, S Parker, CN Sridhar… - Proceedings of the …, 1993 - National Acad Sciences
… pathways that liberate acyclovir monophosphate inside the host … Acyclovir monophosphate added to the culture medium(… the drug is converted to acyclovir monophosphate (ACV-MP) by …
Number of citations: 65 www.pnas.org
A Ponzetto, L Fiume, B Forzani, SY Song, C Busi… - …, 1991 - Wiley Online Library
… Nineteen woodchucks chronically infected with woodchuck hepatitis virus were treated with adenine arabinoside monophosphate or acyclovir monophosphate, either free or conjugated …
Number of citations: 65 aasldpubs.onlinelibrary.wiley.com
CU Kim, PF Misco, BY Luh… - Journal of medicinal …, 1991 - ACS Publications
Novel phosphonate isosteres of acyclovir (ACV) and ganciclovir (DHPG) monophosphates (20 and 32) were found to be potent and selective antiherpesvirus agents. In the series of …
Number of citations: 48 pubs.acs.org
DH King - Journal of the American Academy of dermatology, 1988 - Elsevier
… Acyclovir monophosphate is phosphorylated to diphosphate and triphosphate forms by cellular enzymes in the infected host cell where the drug is concentrated. Acyclovir triphosphate …
Number of citations: 102 www.sciencedirect.com
JV Tuttle, TA Krenitsky - Journal of Biological Chemistry, 1984 - Elsevier
… Acyclovir triphosphate (K( = 43 IlM) was a more potent inhibitor than was acyclovir monophosphate (K( = 120 IlM). Of the naturally occurring guanine nucleotides examined, 2'-…
Number of citations: 119 www.sciencedirect.com

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